(2-ブロモフェノキシ)酢酸

説明

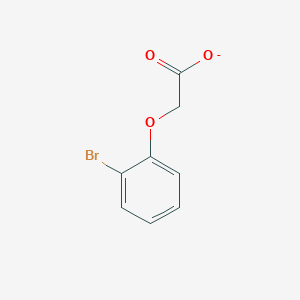

(2-Bromophenoxy)acetic acid is a useful research compound. Its molecular formula is C8H6BrO3- and its molecular weight is 230.03 g/mol. The purity is usually 95%.

The exact mass of the compound (2-Bromophenoxy)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2-Bromophenoxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromophenoxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

化学的性質

“(2-ブロモフェノキシ)酢酸”は、CAS番号:1879-56-7の化学化合物です . 分子量は231.05、線形式はC8 H7 Br O3です . 通常は室温で保管され、固体形で入手できます .

生物学的評価

“(2-ブロモフェノキシ)酢酸”は、新規抗炎症剤の設計と合成に使用されてきました . これらの薬剤は、アラキドン酸をプロスタグランジンに変換する重要な役割を果たす酵素であるCOX-2を選択的に阻害すると予想されています . そのため、炎症の治療のための重要な標的となります .

抗炎症作用

“(2-ブロモフェノキシ)酢酸”から誘導された化合物は、0.06〜0.09μMの範囲のIC50で有意なCOX-2阻害を示し、強力な薬理学的可能性を示しています . これらの化合物は、足の厚さを減らす能力とともに、COX-1/COX-2酵素に対する選択性を評価するためにin vivoで試験されています .

鎮痛効果

“(2-ブロモフェノキシ)酢酸”から誘導されたいくつかの化合物は、その鎮痛効果について徹底的に分析されています . それらは胃潰瘍を引き起こすことなく、有意な抗炎症効果を示しています

生物活性

(2-Bromophenoxy)acetic acid is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

(2-Bromophenoxy)acetic acid is characterized by a bromine atom attached to a phenoxy group and an acetic acid moiety. The presence of the bromine atom may enhance its reactivity and biological interactions compared to non-brominated analogs. The compound's chemical structure can be represented as follows:

1. Anti-Inflammatory Effects

Research has shown that (2-Bromophenoxy)acetic acid exhibits significant anti-inflammatory properties. A study evaluating various phenoxyacetic acid derivatives found that certain compounds demonstrated selective inhibition of cyclooxygenase-2 (COX-2), leading to reduced inflammation without the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Anti-Inflammatory Activity of Phenoxyacetic Acid Derivatives

| Compound | COX-2 Inhibition (%) | TNF-α Reduction (%) | PGE-2 Reduction (%) |

|---|---|---|---|

| 5f | 63.35 | 61.04 | 60.58 |

| 7b | 46.51 | 64.88 | 57.07 |

| Celecoxib | 63.52 | 63.52 | 60.16 |

These results indicate that (2-Bromophenoxy)acetic acid and its derivatives could serve as promising candidates for managing inflammatory conditions.

2. Cytotoxic Activity

In vitro studies have assessed the cytotoxic effects of (2-Bromophenoxy)acetic acid against various cancer cell lines, including HepG2 (liver), HT-29 (colon), and MCF-7 (breast). The MTT assay revealed that this compound exhibits moderate cytotoxicity, suggesting potential applications in cancer therapy .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 25 |

| HT-29 | 30 |

| MCF-7 | 28 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's effectiveness against these cancer types.

The biological activity of (2-Bromophenoxy)acetic acid is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit COX enzymes, reducing the synthesis of pro-inflammatory mediators such as prostaglandins.

- Modulation of Cytokine Production : It has been shown to lower levels of pro-inflammatory cytokines like TNF-α, which play a crucial role in inflammation and cancer progression.

- Induction of Apoptosis : Preliminary studies suggest that (2-Bromophenoxy)acetic acid may induce apoptotic pathways in cancer cells, leading to reduced cell viability.

Case Studies

A notable case study involved the administration of (2-Bromophenoxy)acetic acid in a rodent model of inflammation induced by carrageenan. The results demonstrated significant reductions in paw swelling and weight compared to control groups treated with standard NSAIDs, indicating superior safety profiles and efficacy .

Safety Profile

Safety assessments have indicated that (2-Bromophenoxy)acetic acid does not exhibit significant ulcerogenic effects typically associated with NSAIDs, making it a safer alternative for long-term use in managing inflammation .

特性

IUPAC Name |

2-(2-bromophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYODYPUWJPKOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879325 | |

| Record name | O-BROMOPHENOXYACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1879-56-7 | |

| Record name | O-BROMOPHENOXYACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of (2-Bromophenoxy)acetic acid in the synthesis of 1,2,2a,8a-tetrahydro-3-oxa-1-aza-cyclobuta[b]naphthalen-2-ones?

A1: While the article doesn't delve into the specifics of each reagent's role, it highlights that (2-Bromophenoxy)acetic acid is a key component in the synthetic process []. It likely serves as a building block, contributing to the final structure of the 1,2,2a,8a-tetrahydro-3-oxa-1-aza-cyclobuta[b]naphthalen-2-ones. Further research would be needed to elucidate its exact role in the reaction mechanism.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。